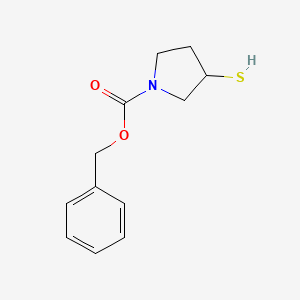

Benzyl 3-mercaptopyrrolidine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUWUCSKOHVJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 3 Mercaptopyrrolidine 1 Carboxylate

Historical Perspectives on Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. nih.gov Historically, the synthesis of the pyrrolidine skeleton has been a central theme in heterocyclic chemistry. Early methods often relied on the cyclization of linear precursors, such as the reaction of 1,4-dihalides with primary amines.

A significant advancement in pyrrolidine synthesis was the advent of 1,3-dipolar cycloaddition reactions, particularly between azomethine ylides and alkenes. This powerful strategy allows for the direct and often stereocontrolled construction of the five-membered ring with a high degree of substitution. organic-chemistry.org Intramolecular cyclization approaches, including the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds, have also emerged as powerful tools for the efficient assembly of the pyrrolidine framework. organic-chemistry.org

More recently, innovative methods such as the ring contraction of readily available pyridines have been developed, offering novel pathways to functionalized pyrrolidines. rsc.org The functionalization of pre-existing pyrrolidine rings, often derived from readily available chiral pool sources like proline and 4-hydroxyproline, represents another major branch of synthetic strategies. mdpi.comresearchgate.net These historical and modern approaches provide a diverse toolbox for the construction of complex pyrrolidine-containing molecules like Benzyl (B1604629) 3-mercaptopyrrolidine-1-carboxylate.

Enantioselective and Diastereoselective Synthesis of the Pyrrolidine Core

The biological activity of pyrrolidine derivatives is often intrinsically linked to their stereochemistry. Consequently, the development of enantioselective and diastereoselective methods for the synthesis of the pyrrolidine core is of paramount importance.

Approaches to Chirality Control at the 3-Position

Controlling the stereochemistry at the C3 position of the pyrrolidine ring is a key challenge in the synthesis of the target molecule. One common strategy involves starting with a chiral precursor, such as optically active 4-chloro-3-hydroxybutyronitrile, which can be reduced to form chiral 3-hydroxypyrrolidine. google.com This hydroxyl group can then be further functionalized.

Another powerful technique for introducing chirality is through asymmetric catalysis. Organocatalytic enantioselective Michael addition reactions of enones with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which can serve as precursors to 3-substituted pyrrolidines. rsc.org Furthermore, palladium-catalyzed C(sp3)–H arylation of pyrrolidines with directing groups at the C3 position has been shown to proceed with excellent regio- and stereoselectivity, offering another avenue for the synthesis of chiral 3-substituted pyrrolidines.

Construction of the 3-Mercaptopyrrolidine Framework

The introduction of the mercapto (-SH) group at the 3-position is a critical step in the synthesis of Benzyl 3-mercaptopyrrolidine-1-carboxylate. A prevalent method for this transformation involves the conversion of a hydroxyl group at the 3-position to a thiol.

A highly effective method for this conversion is the Mitsunobu reaction. organic-chemistry.orgmissouri.eduwikipedia.org This reaction allows for the conversion of a secondary alcohol to a thioester with inversion of stereochemistry. Typically, a chiral N-protected 3-hydroxypyrrolidine is reacted with thioacetic acid in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This yields the corresponding 3-thioacetate derivative.

The thioacetate (B1230152) group serves as a protected form of the thiol. Deprotection to the free thiol can be achieved under various conditions, including basic hydrolysis with reagents like sodium hydroxide (B78521) or acidic conditions. google.comsigmaaldrich.com A milder approach involves the use of reagents like hydroxylamine (B1172632) or a biomimetic approach using thioglycolic acid. memphis.edunih.gov

An alternative strategy for introducing the thiol functionality is through the ring-opening of an epoxide. An appropriately substituted pyrrolidine-based epoxide can be opened with a nucleophilic thiol source, such as the hydrosulfide (B80085) anion, to introduce the mercapto group.

A representative reaction for the Mitsunobu reaction to form a thioacetate is shown below:

| Reactants | Reagents | Solvent | Product | Yield | Reference |

| N-Boc-trans-4-hydroxy-L-proline methyl ester, Thioacetic acid | PPh₃, DIAD | THF | N-Boc-cis-4-acetylthio-L-proline methyl ester | - | nih.gov |

| Alcohol, Thioacetic acid | PPh₃, DEAD | THF | Thioacetate | - | missouri.eduwikipedia.org |

Installation and Manipulation of the Benzyl Carbamate (B1207046) Moiety

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under a range of conditions and its facile removal by hydrogenolysis.

Strategies for N-Protection of Pyrrolidines with Benzyloxycarbonyl (Cbz) Groups

The introduction of the Cbz group onto the pyrrolidine nitrogen is typically achieved by reacting the pyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base, often an amine like triethylamine (B128534) or an inorganic base like sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction.

The reaction is generally high-yielding and chemoselective for the amino group. For substrates with multiple nucleophilic sites, the higher nucleophilicity of the amine usually ensures selective protection.

| Amine | Reagent | Base | Solvent | Product | Yield | Reference |

| Pyrrolidine | Benzyl chloroformate | NaHCO₃ | Dichloromethane (B109758) | N-Cbz-pyrrolidine | High | General knowledge |

| Amino acid | Benzyl chloroformate | Aqueous base | - | N-Cbz-amino acid | High | General knowledge |

Esterification and Transesterification Protocols for Carboxylate Formation

The term "this compound" implies the presence of a benzyl ester. In the context of the Cbz protecting group, the "carboxylate" is the benzyloxycarbonyl group attached to the nitrogen atom. Therefore, the formation of the Cbz group as described in section 2.3.1 constitutes the "esterification" to form the final named compound.

However, for the formation of benzyl esters from carboxylic acids in general, several methods are available. A common method is the Fischer esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst. organic-chemistry.org Another widely used method is the reaction of a carboxylate salt with benzyl bromide or benzyl chloride. arkat-usa.org More modern methods include the use of coupling agents or catalytic oxidative esterification. researchgate.netgoogle.com

Transesterification, the conversion of one ester to another, can also be employed to synthesize benzyl esters. This can be catalyzed by acids or bases, or by specific metal catalysts.

Advanced Synthetic Strategies for this compound

The synthesis of functionalized pyrrolidines such as this compound relies on sophisticated methods that allow for precise control over the molecule's architecture. Advanced strategies are essential for constructing the five-membered ring and introducing the desired functional groups with high selectivity.

[3+2] Cycloaddition Reactions in Pyrrolidine Synthesis

One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. acs.org This reaction class involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring.

For pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. acs.org These ylides can be generated in situ from various precursors, such as α-amino acids or their corresponding esters, through methods like decarboxylation or deprotonation. mdpi.com The azomethine ylide then reacts with an alkene (the dipolarophile) to yield the pyrrolidine ring. The versatility of this method allows for the preparation of a wide array of substituted pyrrolidines by varying the components of the reaction. mdpi.comrsc.org The reaction can be highly stereoselective, enabling the control of up to four new stereogenic centers in a single step. acs.org

Key aspects of this strategy include:

Generation of Azomethine Ylides : Non-stabilized azomethine ylides are highly reactive intermediates used to create the pyrrolidine framework. rsc.orgacs.org

Choice of Dipolarophile : The nature of the alkene partner influences the substitution pattern of the final pyrrolidine product.

Catalysis : Metal catalysts, such as silver carbonate (Ag₂CO₃), can be employed to facilitate the reaction and control selectivity. acs.org

The table below summarizes various approaches to pyrrolidine synthesis using [3+2] cycloaddition.

| Reaction Type | Precursors | Key Features | Reference |

| Decarboxylative Cycloaddition | Glycine derivatives, Aldehydes, Maleimides | Forms semi-stabilized azomethine ylides; high atom economy. | mdpi.com |

| α-C–H Functionalization | Cyclic amines (e.g., tetrahydroisoquinoline), Aldehydes, Olefinic oxindoles | Generates non-stabilized azomethine ylides for spiro-heterocycle synthesis. | rsc.org |

| Anionic Cycloaddition | N-(trialkylstannyl)methanimines, Olefins | Generates non-stabilized 2-azaallyl anions, leading to cis-2,5-dialkylpyrrolidines. | umich.edu |

| Catalytic Diastereoselective Cycloaddition | N-tert-Butanesulfinylazadienes, Azomethine ylides | Uses a chiral auxiliary to induce high diastereoselectivity. | acs.org |

Derivatization from Precursor Pyrrolidine Analogs

A common and practical approach to obtaining this compound is through the chemical modification of readily available, pre-functionalized pyrrolidine analogs. This strategy leverages existing pyrrolidine scaffolds and introduces the desired mercapto group in a later synthetic step.

A key precursor for this approach is Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate sigmaaldrich.com. The hydroxyl group at the C3-position serves as a versatile handle for conversion into a thiol. The typical synthetic sequence involves two main steps:

Activation of the Hydroxyl Group : The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

Nucleophilic Substitution : The activated intermediate is then treated with a sulfur-based nucleophile. Reagents like sodium thioacetate followed by hydrolysis, or sodium hydrosulfide, can be used to displace the leaving group and install the mercapto functionality.

Another viable precursor is Benzyl 3-pyrroline-1-carboxylate , which is synthesized from 3-pyrroline (B95000) and benzyl chloroformate. chemicalbook.com The double bond in this molecule offers a site for the regioselective introduction of the mercapto group. This can be achieved through various methods, including anti-Markovnikov addition of a thiol across the double bond, often facilitated by a radical initiator.

The table below outlines potential derivatization pathways.

| Starting Material | Key Reagents | Intermediate(s) | Final Functionalization Step | Reference |

| Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1. TsCl, Pyridine2. NaSH or KSAc then H₃O⁺ | Benzyl 3-(tosyloxymethyl)pyrrolidine-1-carboxylate | Nucleophilic substitution with a sulfur source. | sigmaaldrich.com |

| Benzyl 3-pyrroline-1-carboxylate | 1. 9-BBN2. H₂O₂, NaOH | Benzyl 3-hydroxypyrrolidine-1-carboxylate | Conversion of the resulting alcohol to a thiol (as above). | chemicalbook.com |

| 3-Pyrroline | 1. Cbz-Cl, Base2. Thiolacetic acid, AIBN | Benzyl 3-pyrroline-1-carboxylate | Radical addition of thiolacetic acid followed by hydrolysis. | chemicalbook.com |

Chemo- and Regioselective Functionalization Approaches

Achieving the desired structure of this compound requires precise control over both the position of the functional group (regioselectivity) and the reaction at the intended site without affecting other functional groups (chemoselectivity).

Regioselectivity in this context refers to the selective introduction of the sulfur functionality at the C3 position of the pyrrolidine ring.

Starting Material Control : The most straightforward way to ensure regioselectivity is to begin with a precursor that already possesses a functional group at the C3 position. Using starting materials like 3-hydroxypyrrolidine or 3-pyrroline inherently directs subsequent modifications to the desired carbon atom.

Directed Reactions : In more complex syntheses, directing groups can be employed to guide reagents to a specific position on the ring, although this is less common for a small ring like pyrrolidine.

Chemoselectivity is crucial due to the presence of multiple reactive sites in the precursor molecules.

Protecting Groups : The benzyl carboxylate group (-Cbz) serves as a protecting group for the pyrrolidine nitrogen. This amide-like functionality is generally stable and unreactive under the conditions used to modify the C3 side chain, such as nucleophilic substitution or addition reactions. This ensures that the nitrogen atom does not interfere with the desired transformations.

Selective Reagents : The choice of reagents is critical. For instance, when converting a C3-hydroxyl group to a thiol, the conditions must be mild enough to avoid cleavage of the Cbz protecting group. Similarly, when performing reactions on the double bond of Benzyl 3-pyrroline-1-carboxylate, conditions are chosen to favor addition over reactions at the benzylic position of the protecting group. The development of green reactions using amine catalysis under metal-free conditions highlights a broader strategy in organic synthesis to achieve high chemo- and regioselectivity. rsc.org

By carefully selecting the starting materials and reaction conditions, chemists can navigate the challenges of selectivity to efficiently synthesize the target compound.

Chemical Reactivity and Transformation Pathways of Benzyl 3 Mercaptopyrrolidine 1 Carboxylate

Transformations of the Benzyl (B1604629) Carbamate (B1207046) Group

The benzyl carbamate group, a common amine protecting group in organic synthesis, consists of a carbamate linkage and a benzyl ester. Both the nitrogen protection and the ester functionality can undergo specific chemical reactions.

The removal of the benzyloxycarbonyl (Cbz or Z) group is a critical step in many synthetic routes. The presence of a sulfur atom in Benzyl 3-mercaptopyrrolidine-1-carboxylate requires careful selection of deprotection methods to avoid catalyst poisoning. google.com The primary mechanisms for N-Cbz deprotection involve hydrogenolysis, acidolysis, and nucleophilic attack.

Hydrogenolysis: This is the most common method for Cbz cleavage, typically employing a metal catalyst and a hydrogen source. total-synthesis.com The reaction proceeds via the catalytic hydrogenolysis of the benzylic C-O bond, which forms toluene (B28343) and an unstable carbamic acid intermediate that subsequently decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comtaylorfrancis.com

Direct Hydrogenation: Utilizes hydrogen gas (H₂) in the presence of a catalyst, most commonly Palladium on carbon (Pd/C). total-synthesis.comresearchgate.net However, the divalent sulfur in the substrate can poison the palladium catalyst, reducing its efficacy. google.com To overcome this, higher catalyst loadings or specific additives may be required.

Catalytic Transfer Hydrogenation (CTH): This method avoids the direct use of hydrogen gas and instead uses a hydrogen donor molecule in the presence of a catalyst. researchgate.netacs.org This technique can be more convenient and sometimes more effective, especially for sulfur-containing compounds. rsc.org Common hydrogen donors include 1,4-cyclohexadiene (B1204751), ammonium (B1175870) formate, and isopropanol. researchgate.netacs.orgrsc.orgnih.gov

Acid-Catalyzed Deprotection: Strong acids can cleave the Cbz group, particularly under harsh conditions. total-synthesis.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack (e.g., by a counter-ion) on the benzylic carbon or unimolecular cleavage to form a stable benzyl cation, which is then trapped. commonorganicchemistry.com Recently, milder Lewis acid conditions have been developed. For instance, a combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can selectively deprotect N-Cbz groups at room temperature, even in the presence of other reducible groups. organic-chemistry.orgnih.gov

Nucleophilic Deprotection: Certain nucleophiles can effect the removal of the Cbz group under non-hydrogenolytic and non-acidic conditions. A notable example is the use of 2-mercaptoethanol (B42355) with a base like potassium phosphate (B84403) in a solvent such as N,N-dimethylacetamide (DMAc). organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for substrates with functionalities sensitive to reduction or strong acids. organic-chemistry.org The proposed mechanism involves an Sₙ2 attack of the thiolate on the benzylic carbon of the Cbz group. organic-chemistry.org

Interactive Data Table: N-Cbz Deprotection Methods

| Method | Reagents & Conditions | Mechanism | Key Features |

|---|---|---|---|

| Direct Hydrogenation | H₂, 5-10% Pd/C, in MeOH or EtOH, RT to 60°C | Catalytic Hydrogenolysis | Common but susceptible to sulfur poisoning. google.comtotal-synthesis.comresearchgate.net |

| Catalytic Transfer Hydrogenation | 10% Pd/C, 1,4-cyclohexadiene or HCONH₄, in EtOH | Catalytic Hydrogen Transfer | Avoids H₂ gas; effective for sulfur-containing peptides. researchgate.netacs.orgrsc.org |

| Acid-Catalyzed Deprotection | AlCl₃, HFIP, RT | Lewis Acid-Mediated Cleavage | Mild, tolerates reducible groups, scalable. organic-chemistry.orgnih.gov |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMAc, 75°C | Sₙ2 Displacement | Useful for sensitive substrates; avoids metals and strong acids. organic-chemistry.orgorganic-chemistry.org |

The benzyl carbamate group is fundamentally an ester of carbamic acid. ukzn.ac.za While the primary reactivity is associated with the benzylic C-O bond cleavage for deprotection, the carbonyl group of the ester can also exhibit reactivity typical of esters, such as hydrolysis or reaction with strong nucleophiles, although it is generally more stable than a typical ester due to resonance with the adjacent nitrogen atom. nih.gov

Hydrolysis: The carbamate ester bond is relatively stable to hydrolysis under neutral or acidic conditions. nih.govbeilstein-journals.org However, under strong basic conditions (saponification), the ester can be hydrolyzed. nih.gov Metal ions can also promote the hydrolysis of the carbamate group by coordinating to the ligand. rsc.org The stability of carbamates to hydrolysis is a key property exploited in their use as protecting groups. nih.govacs.org

Nucleophilic Acyl Substitution: While less common than deprotection, the carbamate carbonyl can be attacked by potent nucleophiles. For example, N-benzyloxy carbamates can react with stabilized carbon nucleophiles, such as those derived from methyl phenyl sulfone, in the presence of a strong base like lithium hexamethyldisilazide (LHMDS) to form acylated products. nih.gov This reactivity, however, typically requires activation and is less facile than the deprotection pathways.

Reactions Involving the Mercapto Group

The sulfhydryl (-SH) group of this compound is a potent nucleophile and is readily oxidized. This functionality allows for a wide array of transformations to introduce diverse substituents or to form disulfide linkages.

Thiols can react with disulfides in a process known as thiol-disulfide exchange. This is a reversible reaction where the thiolate anion of one molecule attacks one of the sulfur atoms of a disulfide bond in an Sₙ2-type nucleophilic substitution. nih.govnih.govnih.gov This process is fundamental in protein folding, where cysteine residues form disulfide bridges. youtube.comyoutube.com

The thiol group of this compound can participate in these exchanges. It can react with an existing disulfide to form a new, mixed disulfide. Conversely, two molecules of the compound can be oxidized to form a symmetrical disulfide dimer. The kinetics of this exchange are pH-dependent, as the reactive species is the deprotonated thiolate anion (RS⁻). nih.gov The formation of a cyclic disulfide within a molecule is often kinetically and thermodynamically favored over intermolecular disulfide formation. nih.gov

The nucleophilic nature of the thiol group makes it highly reactive towards electrophiles in alkylation and acylation reactions.

S-Alkylation: The sulfhydryl group can be readily alkylated by reacting with alkyl halides or other alkylating agents, typically in the presence of a base. jmaterenvironsci.com The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion acts as the nucleophile. This provides a straightforward method for synthesizing various thioethers. The use of green solvents like water and mild bases such as potassium carbonate can make this process environmentally friendly. jmaterenvironsci.com

S-Acylation: Acylation of the thiol group leads to the formation of a thioester. This can be achieved using various acylating agents such as acyl chlorides or anhydrides. A related transformation is the N→S acyl transfer, where an acyl group migrates from a nearby nitrogen to the sulfur atom, a process often observed in peptides containing a β-amino thiol motif under acidic conditions (pH 2-5.8). nih.gov Furthermore, N-acylsulfenamides can be synthesized from amides and N-thiosuccinimides, showcasing another pathway for forming S-N bonds. nih.gov

Interactive Data Table: Reactions at the Sulfhydryl Group

| Reaction Type | Typical Reagents | Product | Key Aspects |

|---|---|---|---|

| Thiol-Disulfide Exchange | Another disulfide (R'-S-S-R') | Mixed Disulfide (R-S-S-R') | Reversible, pH-dependent, Sₙ2 mechanism. nih.govnih.gov |

| S-Alkylation | Alkyl halide (R'-X), Base (e.g., K₂CO₃) | Thioether (R-S-R') | Common method for sulfide (B99878) synthesis. jmaterenvironsci.com |

| S-Acylation | Acyl chloride (R'-COCl) | Thioester (R-S-CO-R') | Forms a thioester linkage. nih.gov |

| Oxidation | H₂O₂, m-CPBA | Sulfenic, Sulfinic, or Sulfonic Acid | Oxidation state depends on oxidant strength/stoichiometry. researchgate.netnih.gov |

The sulfur atom in the mercapto group exists in the -2 oxidation state and can be oxidized to several higher oxidation states. The specific product depends on the nature and stoichiometry of the oxidizing agent.

Sulfenic Acids (RSOH): Mild oxidation of the thiol, for example with one equivalent of hydrogen peroxide (H₂O₂), can yield a transient sulfenic acid. researchgate.netmdpi.com These are generally unstable intermediates but can be trapped or used in situ. mdpi.com

Sulfinic Acids (RSO₂H): Further oxidation of the sulfenic acid or more vigorous oxidation of the thiol leads to the formation of a more stable sulfinic acid. researchgate.netnih.gov

Sulfonic Acids (RSO₃H): Strong oxidation conditions, such as treatment with excess hydrogen peroxide or other potent oxidants, will convert the thiol group to the highest stable oxidation state for sulfur in this context, the sulfonic acid. researchgate.netnih.gov This oxidation is generally considered irreversible in biological systems. researchgate.net The complete oxidation pathway from thiol to sulfonic acid using H₂O₂ proceeds through the sulfenic and sulfinic acid intermediates. researchgate.net

Stereochemical Stability and Stereospecific Transformations

The stereochemistry of the pyrrolidine (B122466) ring, particularly at the C3 position bearing the mercapto group, is a critical aspect of its synthetic utility. The stability of this stereocenter and the ability to perform transformations without its loss are paramount for its application in the synthesis of enantiomerically pure target molecules.

The synthesis of optically active 3-mercaptopyrrolidine derivatives has been reported, highlighting the importance of controlling the stereochemistry at this position for use as intermediates in the synthesis of complex molecules like carbapenems. nih.gov The stereoselective synthesis of 3-substituted pyrrolidines is a well-developed field, often relying on asymmetric methodologies to install the desired stereochemistry. researchgate.net These methods can involve the stereoselective cyclization of acyclic precursors or the derivatization of chiral starting materials like proline. mdpi.com

While the N-Cbz group is generally stable to a range of reaction conditions, its presence can influence the conformation of the pyrrolidine ring. total-synthesis.com The conformational preferences of 3-substituted pyrrolidines have been a subject of study, as the ring pucker can affect the molecule's reactivity and its interactions in biological systems. researchgate.net

Stereospecific transformations of this compound would leverage the existing chirality at the C3 position to direct the outcome of subsequent reactions. For instance, the thiol group can act as a nucleophile in S-alkylation or S-acylation reactions, which, if the reaction conditions are carefully controlled, should proceed without epimerization of the adjacent stereocenter. The N-Cbz protecting group is known to be stable under many of these conditions, although it can be removed under specific circumstances, such as harsh acidic conditions or catalytic hydrogenation. total-synthesis.comorganic-chemistry.org The choice of reagents and reaction conditions is therefore crucial to maintain the stereochemical integrity of the molecule during its transformation.

Table 1: Factors Influencing Stereochemical Stability and Transformations

| Factor | Description | Potential Impact on this compound |

| N-Protecting Group | The nature of the nitrogen protecting group can influence ring conformation and reactivity. | The benzyloxycarbonyl (Cbz) group can affect the rotational barrier and the overall shape of the pyrrolidine ring. |

| Solvent and Temperature | These parameters can affect reaction rates and the potential for side reactions like epimerization. | Optimization is necessary to ensure stereospecificity and prevent loss of enantiomeric purity. |

| Nature of Reagents | The choice of electrophiles or other reactants will determine the type of transformation. | Mild reagents are generally preferred to avoid racemization at the C3 position. |

Ring-Opening and Ring-Closing Reactions of the Pyrrolidine Core

The pyrrolidine ring in this compound is generally stable; however, under specific conditions, it can participate in both ring-opening and ring-closing reactions. These transformations significantly expand the synthetic utility of this building block, allowing for the creation of diverse molecular architectures.

Ring-closing reactions often involve the intramolecular participation of the thiol group. For instance, the thiol can act as a nucleophile to attack an electrophilic center appended to the nitrogen or another part of the molecule, leading to the formation of a new fused or bridged ring system. A potential intramolecular cyclization could involve the reaction of the thiol with an activated species on the nitrogen, potentially leading to the formation of a thiazino[4,3-a]pyrrolidine derivative. The synthesis of related thiazolidin-4-ones and thiazinan-4-ones has been achieved through the cyclocondensation of a pyrrolidine-containing amine with a mercaptocarboxylic acid and an aldehyde, demonstrating the feasibility of forming sulfur-containing fused rings from pyrrolidine precursors. nih.govresearchgate.netnih.gov

Conversely, ring-opening of the pyrrolidine core is a less common but synthetically valuable transformation. Such reactions typically require specific activation of the pyrrolidine ring. While not directly documented for this compound, related N-acyl pyrrolidines have been shown to undergo reductive ring-opening in the presence of photoredox catalysts. The presence of the thiol group could potentially influence such reactions, either by participating in the reaction mechanism or by being sensitive to the reaction conditions. For example, thiols can promote dearomatizing spirocyclization and nucleophilic substitution, which in some systems can be followed by a ring expansion. acs.org

Table 2: Potential Ring Transformation Pathways

| Transformation Type | Proposed Reaction | Potential Product Class |

| Ring-Closing | Intramolecular nucleophilic attack of the thiol group on an electrophilic center. | Fused bicyclic systems (e.g., thiazino[4,3-a]pyrrolidines). |

| Ring-Closing | Condensation with a suitable bifunctional reagent. | Spirocyclic or fused heterocyclic systems. |

| Ring-Opening | Reductive cleavage of a C-N bond. | Functionalized acyclic amino-thiols. |

In-Depth Analysis of this compound as a Synthetic Intermediate

Detailed searches of scientific literature and chemical databases did not yield specific documented applications of this compound for the outlined synthetic uses. Therefore, a detailed article with specific examples and data tables as requested cannot be generated at this time.

General synthetic principles suggest that a compound with this structure could theoretically be used in the following ways:

Role as a Key Building Block: The pyrrolidine scaffold is a common motif in many biologically active compounds. The mercapto group allows for nucleophilic substitution or addition reactions, and the benzyloxycarbonyl (Cbz) group is a standard protecting group for the nitrogen atom, which can be removed at a later synthetic stage to allow for further functionalization.

Strategic Integration into Synthesis Schemes: The thiol group could be involved in Michael additions, thiol-ene click reactions, or serve as a precursor to sulfoxides and sulfones. The protected amine allows for modifications at other parts of the molecule without interference from the nitrogen's reactivity.

Preparation of Chiral Pyrrolidine Derivatives: If the starting material is enantiomerically pure, the chirality at the 3-position can be transferred to more complex molecules, making it a potential chiral building block.

Synthesis of Nitrogen- and Sulfur-Containing Heterocycles: The mercapto and amino functionalities are suitably positioned to potentially undergo intramolecular cyclization reactions to form fused ring systems, such as thiazolidines fused to the pyrrolidine ring, or participate in intermolecular reactions to form other heterocycles.

However, without specific examples from peer-reviewed literature, any detailed discussion would be speculative and not meet the required standard of scientific accuracy. Further research and publication in the field of synthetic organic chemistry are needed to document the specific applications of this compound.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Benzyl (B1604629) 3-mercaptopyrrolidine-1-carboxylate, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

In a typical ¹H NMR spectrum, the protons of the benzyl group would exhibit signals in the aromatic region (approximately 7.3 ppm). The benzylic protons (CH₂ adjacent to the oxygen) would likely appear as a singlet around 5.1 ppm. The protons on the pyrrolidine (B122466) ring would present as a complex series of multiplets in the aliphatic region, with their specific chemical shifts and coupling patterns dependent on their stereochemical environment. The proton of the thiol group (-SH) is expected to show a characteristic signal, the position of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the carbamate (B1207046) would resonate at a downfield chemical shift (around 155 ppm). The carbons of the aromatic ring would appear between 127 and 136 ppm, while the benzylic carbon would be found near 67 ppm. The carbons of the pyrrolidine ring would produce signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 3-mercaptopyrrolidine-1-carboxylate

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | ~ 7.3 (multiplet) |

| Benzylic (CH₂) | ~ 5.1 (singlet) |

| Pyrrolidine ring | 2.0 - 4.0 (multiplets) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~ 155 |

| Aromatic (C₆H₅) | 127 - 136 |

| Benzylic (CH₂) | ~ 67 |

Determination of Molecular Composition and Fragmentation Patterns via Mass Spectrometry

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrum would provide the exact mass, confirming its molecular formula (C₁₂H₁₅NO₂S).

Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation would involve the loss of the benzyl group, the carbamate moiety, or cleavage of the pyrrolidine ring, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 238.0847 | Protonated molecular ion |

| [M-C₇H₇]⁺ | 147.0296 | Loss of benzyl group |

Analysis of Functional Group Presence and Vibrational Modes Using Infrared Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band around 1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the carbamate group. The C-N stretching of the pyrrolidine ring and the C-O stretching of the carbamate would also produce distinct signals. The presence of the thiol group (-SH) would be confirmed by a weak absorption band in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring would be observed just below 3000 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~ 1700 |

| Thiol (S-H) | Stretch | 2550 - 2600 (weak) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C-N | Stretch | 1000 - 1350 |

Chiroptical Spectroscopy for Absolute Configuration Assignment and Enantiopurity Assessment

Given that this compound possesses a chiral center at the 3-position of the pyrrolidine ring, chiroptical spectroscopy techniques such as circular dichroism (CD) are essential for determining its absolute configuration and assessing its enantiomeric purity.

The CD spectrum of a chiral molecule is unique to its three-dimensional structure. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for each enantiomer (R and S), the absolute configuration of the synthesized compound can be confidently assigned. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for determining the enantiopurity of the sample. The specific Cotton effects observed in the CD spectrum would be associated with the electronic transitions of the chromophores within the molecule, primarily the carbamate and the aromatic ring.

As direct experimental data for the chiroptical properties of this compound is not available in the provided search results, a detailed analysis cannot be presented. However, the application of this technique would be a critical step in the comprehensive characterization of a specific enantiomer of this compound.

Theoretical and Computational Chemistry Investigations of Benzyl 3 Mercaptopyrrolidine 1 Carboxylate

Conformational Analysis and Energetic Landscapes of the Pyrrolidine (B122466) Ring

The conformational flexibility of the five-membered pyrrolidine ring is a central aspect of its chemistry. Computational analysis would reveal the energetic landscape of Benzyl (B1604629) 3-mercaptopyrrolidine-1-carboxylate, identifying the most stable conformers. The pyrrolidine ring typically adopts non-planar "envelope" (E) or "twist" (T) conformations to alleviate torsional strain. For a 3-substituted pyrrolidine, the substituent can be in either an axial or equatorial position, leading to different energy levels.

Interactive Data Table: Predicted Stable Conformers of the Pyrrolidine Ring

| Conformer | Substituent Position (3-SH) | Ring Puckering | Relative Energy (kcal/mol) |

| Endo-E | Axial-like | Envelope | Higher |

| Exo-E | Equatorial-like | Envelope | Lower |

| Endo-T | Axial-like | Twist | Intermediate |

| Exo-T | Equatorial-like | Twist | Lowest |

Note: This table represents a hypothetical energy landscape based on general principles of pyrrolidine conformational analysis. Actual values would require specific computational calculations.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. For Benzyl 3-mercaptopyrrolidine-1-carboxylate, these calculations would provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity. epstem.net

The HOMO is expected to be localized primarily on the sulfur atom of the mercapto group, indicating its nucleophilic character. The LUMO, conversely, would likely be distributed across the carbamate (B1207046) and benzyl portions of the molecule, suggesting sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability.

Data Table: Calculated Electronic Properties

| Property | Predicted Value/Location | Implication |

| HOMO Energy | High | High nucleophilicity at the sulfur atom |

| LUMO Energy | Low | Susceptibility to nucleophilic attack at the carbonyl carbon |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability |

| Mulliken Atomic Charges | Negative charge on S and O; Positive charge on carbonyl C | Highlights nucleophilic and electrophilic centers |

Mechanistic Studies of Reactions Involving the Compound through Computational Modeling

Computational modeling can elucidate the mechanisms of reactions involving this compound. For instance, the thiol group is readily oxidized to form disulfides. Computational studies could model the transition states and intermediates of this oxidation process, providing activation energies and reaction pathways.

Another key reaction would be the deprotection of the benzyl carbamate group. Mechanistic studies could compare different deprotection methods, such as hydrogenolysis, to determine the most energetically favorable pathway. These models would also shed light on the role of the 3-mercapto substituent in these reactions, including its potential to coordinate with catalysts or influence the electronic environment of the protecting group.

Investigation of Stereoelectronic Effects and Non-Covalent Interactions within the Molecular Framework

The interplay of stereoelectronic effects and non-covalent interactions governs the structure and reactivity of this compound. The orientation of the lone pairs on the nitrogen and sulfur atoms relative to adjacent sigma bonds can lead to stabilizing hyperconjugative interactions.

Furthermore, intramolecular non-covalent interactions, such as hydrogen bonding (if a suitable donor is present) or dispersion forces involving the benzyl group's aromatic ring, would play a crucial role in dictating the preferred conformations. For example, an N-H---S hydrogen bond could be a stabilizing feature in certain conformers. The gauche effect might also influence the dihedral angle between the C3-S bond and adjacent C-C bonds in the pyrrolidine ring. A combined experimental and theoretical approach, using techniques like NMR spectroscopy alongside DFT calculations, has been shown to be powerful in analyzing such complex conformational equilibria in similar molecules. scielo.br

Future Research Directions and Emerging Avenues for Benzyl 3 Mercaptopyrrolidine 1 Carboxylate Chemistry

Development of Innovative and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For Benzyl (B1604629) 3-mercaptopyrrolidine-1-carboxylate, research is anticipated to move beyond traditional multi-step procedures which may involve hazardous reagents and generate significant waste.

Future synthetic strategies are expected to focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve, for example, catalytic C-H activation or direct functionalization of a pyrrolidine (B122466) ring.

Renewable Feedstocks: Investigating the synthesis of the pyrrolidine core from bio-based starting materials, reducing the reliance on petrochemical sources.

Green Solvents: Shifting from chlorinated solvents like dichloromethane (B109758) (DCM) to more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems where feasible.

Catalytic Approaches: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. This includes the use of transition-metal catalysts or organocatalysts for key bond-forming reactions.

A comparative table of potential synthetic improvements is presented below.

| Traditional Method | Potential Sustainable Alternative | Key Advantages |

| Multi-step synthesis from protected pyrrolidinone | Biocatalytic asymmetric synthesis from a renewable precursor | Fewer steps, higher enantioselectivity, milder conditions |

| Use of stoichiometric reducing and activating agents | Catalytic hydrogenation and thiol-ene reactions | Reduced waste, improved safety profile |

| Purification by column chromatography | Crystallization-induced dynamic resolution or supercritical fluid chromatography (SFC) | Reduced solvent consumption, higher throughput |

Exploration of Novel Reactivity Modes and Catalytic Roles

The unique combination of a protected amine, a chiral center, and a reactive thiol group in Benzyl 3-mercaptopyrrolidine-1-carboxylate makes it a versatile building block and a potential catalyst. Future research will likely uncover new reactivity patterns and catalytic applications.

Organocatalysis: The pyrrolidine scaffold is a well-established motif in organocatalysis. The thiol group can be leveraged for its nucleophilic properties in conjugate additions or as a hydrogen-bond donor to activate substrates. The carbamate (B1207046) protecting group can be modified to tune solubility and steric hindrance.

Ligand Development for Asymmetric Catalysis: The thiol can act as a soft donor for transition metals, while the nitrogen atom of the pyrrolidine ring can also coordinate. This bidentate chelation could be exploited in the design of new chiral ligands for a variety of metal-catalyzed transformations, such as asymmetric allylic alkylations or cross-coupling reactions.

Thiol-Ene and Thiol-Yne Click Chemistry: The mercapto group is an ideal handle for "click" reactions, allowing for the efficient and modular construction of more complex molecules under mild conditions. This is particularly relevant for applications in medicinal chemistry and materials science.

| Potential Catalytic Application | Role of this compound | Exemplary Reaction |

| Asymmetric Michael Addition | Organocatalyst | Addition of aldehydes to nitroolefins |

| Asymmetric Allylic Alkylation | Chiral Ligand for Palladium | Reaction of allylic acetates with soft nucleophiles |

| Peptide Ligation | Thiol-based Catalyst | Native chemical ligation for protein synthesis |

Advancements in Flow Chemistry and High-Throughput Synthesis Utilizing the Compound

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. d-nb.info The synthesis and modification of this compound are well-suited for this technology.

Safer Handling of Reagents: Flow chemistry allows for the in-situ generation and immediate consumption of hazardous reagents, minimizing the risks associated with their storage and handling. thieme-connect.de

Precise Control over Reaction Parameters: Parameters such as temperature, pressure, and residence time can be precisely controlled in a flow reactor, leading to higher yields and selectivities. nih.gov

Rapid Reaction Optimization: High-throughput screening in microreactors can accelerate the discovery of optimal reaction conditions. rsc.orgnih.gov This is particularly useful for exploring the diverse reactivity of the thiol group.

Telescoped Synthesis: Multiple synthetic steps can be connected in a continuous sequence without the need for intermediate isolation and purification, significantly shortening production times. d-nb.info

A hypothetical multi-step flow synthesis is outlined below:

| Step | Reaction | Flow Reactor Module | Key Parameters |

| 1 | Carbamate Protection | Packed-Bed Reactor | Temperature, Flow Rate |

| 2 | Thiol Introduction | Microfluidic Chip | Residence Time, Stoichiometry |

| 3 | In-line Purification | Membrane Separator | Solvent Flow, Pressure |

| 4 | Derivatization (e.g., S-alkylation) | Heated Coil Reactor | Temperature, Residence Time |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms and molecular properties is crucial for the rational design of new synthetic methods and applications. Advanced analytical and computational tools will play a pivotal role in the future study of this compound.

In-Situ Spectroscopy: Techniques such as ReactIR (Infrared), Process NMR (Nuclear Magnetic Resonance), and Raman spectroscopy can be integrated into flow reactors to monitor reaction kinetics and identify transient intermediates in real-time. This data is invaluable for optimizing reaction conditions and elucidating complex mechanisms.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed stereoselectivities. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can help in designing derivatives with desired biological activities. arabjchem.org

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration of the molecule and its derivatives, which is critical for applications in asymmetric catalysis and medicinal chemistry.

| Research Question | Proposed Technique | Expected Outcome |

| What is the transition state geometry in the catalyzed reaction? | Density Functional Theory (DFT) | Optimized 3D structure and energy of the transition state |

| How does the catalyst interact with the substrate? | In-Situ NMR and ReactIR | Identification of key intermolecular interactions and intermediates |

| What is the absolute stereochemistry of a new derivative? | Vibrational Circular Dichroism (VCD) | Unambiguous assignment of the R/S configuration |

| How do structural modifications affect biological activity? | 3D-QSAR and Molecular Docking | Predictive models for designing more potent analogues arabjchem.org |

Q & A

Q. What synthetic routes are recommended for preparing Benzyl 3-mercaptopyrrolidine-1-carboxylate?

While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous benzyl carboxylates (e.g., piperidine/pyrrolidine derivatives) suggest a two-step approach:

- Step 1 : Introduce the mercapto (-SH) group to pyrrolidine via nucleophilic substitution or thiol-ene chemistry.

- Step 2 : Protect the pyrrolidine nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) . Key Considerations: Thiol groups are prone to oxidation; use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) during synthesis.

Q. How should researchers handle and store this compound to ensure stability?

Based on safety data for structurally similar benzyl carboxylates:

- Storage : Keep in airtight containers under inert gas at -20°C, away from light and moisture .

- Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact. Thiols may emit toxic fumes upon degradation; monitor for discoloration or odor changes .

Q. What analytical techniques are suitable for characterizing purity and structure?

- NMR : ¹H/¹³C NMR to confirm the benzyl ester (δ ~5.1 ppm for CH₂Ph), pyrrolidine ring protons (δ 1.5–3.5 ppm), and thiol proton (broad peak at δ ~1.3 ppm, if unoxidized) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected m/z for C₁₃H₁₅NO₂S: 265.08).

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .

Q. What are the primary hazards associated with this compound?

Limited toxicological data exist, but analogous compounds highlight:

- Acute Toxicity : Potential skin/eye irritation; flush affected areas with water for 15+ minutes .

- Reactivity : Thiols may react violently with oxidizing agents (e.g., peroxides). Avoid mixing with strong acids/bases .

Advanced Research Questions

Q. How does the mercapto group influence reactivity in nucleophilic acyl substitution?

The -SH group enhances nucleophilicity at the adjacent carbon, facilitating:

- Thioester Formation : Reacts with acyl chlorides to form thioesters, useful in peptide mimetics.

- Metal Coordination : Binds transition metals (e.g., Pd, Cu) in catalytic cycles, though competing coordination with the carboxylate may require protecting groups . Methodological Tip: Use DFT calculations (e.g., Gaussian) to model charge distribution and predict reaction sites .

Q. What strategies mitigate oxidative degradation of the mercapto group during reactions?

- Additives : Include antioxidants like TCEP (tris(2-carboxyethyl)phosphine) at 1–5 mM.

- Solvent Choice : Use degassed anhydrous solvents (e.g., DMF, THF) under N₂.

- Monitoring : Track oxidation via LC-MS for disulfide (S-S) byproduct detection .

Q. How can computational modeling predict the compound’s behavior in enzyme inhibition studies?

- Docking Studies : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., caspase-3), leveraging the thiol’s affinity for active-site sulfhydryl groups.

- MD Simulations : GROMACS can model stability in aqueous vs. lipid environments, critical for drug delivery design .

Q. What synthetic modifications enhance the compound’s pharmacokinetic properties?

- Prodrug Design : Replace the benzyl group with enzymatically cleavable moieties (e.g., p-nitrobenzyl) to improve solubility.

- PEGylation : Attach polyethylene glycol to the carboxylate to prolong half-life in vivo .

Q. How do steric effects from the pyrrolidine ring impact stereoselective reactions?

Q. What are the challenges in scaling up synthesis while maintaining thiol integrity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.